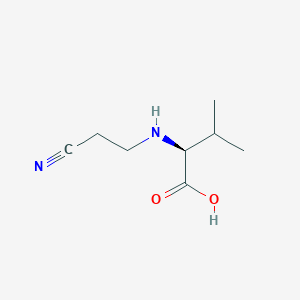

N-(2-Cyanoethyl)-L-valine

Description

The exact mass of the compound N-(2-Cyanoethyl)valine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470238 | |

| Record name | N-(2-Cyanoethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51078-49-0 | |

| Record name | N-(2-Cyanoethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Cyanoethyl)-L-valine: The Definitive Biomarker for Acrylonitrile Exposure in Toxicological Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Cyanoethyl)-L-valine (CEV) is a stable adduct formed from the covalent reaction between the industrial chemical acrylonitrile (ACN) and the N-terminal valine residue of hemoglobin. Its significance in toxicology stems from its exceptional utility as a specific, long-term biomarker of ACN exposure. Acrylonitrile is a volatile organic compound used extensively in the manufacturing of polymers and is a component of tobacco smoke.[1][2][3] The International Agency for Research on Cancer (IARC) has classified acrylonitrile as "carcinogenic to humans" (Group 1), primarily based on sufficient evidence for lung cancer in occupationally exposed workers.[1][2] This classification underscores the critical need for accurate and reliable methods to monitor human exposure. Unlike short-term urinary biomarkers, CEV provides an integrated measure of exposure over the lifespan of an erythrocyte (approximately 120 days), offering a comprehensive view of an individual's exposure history. This guide provides a detailed examination of CEV, from its biochemical formation to its state-of-the-art analytical quantification and its pivotal role in modern toxicology and occupational health.

The Precursor: Acrylonitrile (ACN) and its Toxicological Profile

A foundational understanding of the parent compound is essential to appreciate the significance of the CEV biomarker. Acrylonitrile (CH₂=CHCN) is a high-production-volume chemical primarily used as a monomer in the synthesis of polymers like polyacrylonitrile, plastics, and synthetic rubbers.[1][3]

Sources of Human Exposure:

-

Occupational: The highest potential for exposure occurs in industrial settings during the production and polymerization of ACN.[1][3]

-

Environmental/Lifestyle: The primary source of ACN exposure for the general population is tobacco smoke, both from active smoking and inhalation of second-hand smoke.[1][3]

Carcinogenicity and Health Effects: The IARC's Group 1 classification is based on strong evidence from large cohort studies of workers, which demonstrated a higher rate of lung cancer mortality in individuals with higher ACN exposure.[1] Animal studies have corroborated these findings, showing an increased incidence of malignant neoplasms.[1] Beyond its carcinogenicity, ACN exposure can lead to respiratory tract irritation and neurological effects.[4] The compound can be metabolized via two main pathways: a minor pathway involving cytochrome P450-mediated oxidation to the reactive epoxide 2-cyanoethylene oxide (CEO), and a major pathway involving direct conjugation with glutathione.[5][6] The formation of CEV provides a direct measure of the internal dose of the parent compound.

Mechanism of this compound (CEV) Formation

The formation of CEV is a direct consequence of acrylonitrile's electrophilic nature. Once absorbed into the bloodstream, ACN readily diffuses into erythrocytes. Inside the red blood cell, it undergoes a Michael addition reaction with the nucleophilic alpha-amino group of the N-terminal valine residue on the hemoglobin protein chains.

This reaction is highly specific and forms a stable, covalent thioether bond. Because hemoglobin is not subject to repair mechanisms and remains in circulation for the entire lifespan of the erythrocyte, the resulting CEV adduct serves as a cumulative biological dosimeter. The concentration of CEV in blood is directly proportional to the exposure to ACN over the preceding 3-4 months.[7]

Caption: Formation pathway of this compound (CEV) from Acrylonitrile (ACN).

Toxicological Significance and Applications of CEV as a Biomarker

The choice of a biomarker is driven by its specificity, sensitivity, and the temporal nature of the exposure it reflects. CEV excels in these areas, making it the gold standard for ACN biomonitoring.

-

High Specificity: CEV is formed directly from acrylonitrile.[8] This contrasts with other, less specific biomarkers like urinary thiocyanates, which can be influenced by diet and other chemical exposures.

-

Long-Term Exposure Assessment: The stability of the hemoglobin adduct provides a time-integrated measure of exposure over the preceding 120 days.[7] This is invaluable for chronic exposure assessment in occupational and epidemiological studies, as it is not influenced by day-to-day variations in exposure.

-

Established Dose-Response: Numerous studies have demonstrated a strong, near-linear dose-response relationship between the level of ACN exposure and the concentration of CEV in globin.[5][9][10] This allows for quantitative risk assessment.

-

Key Applications:

-

Occupational Health: Monitoring workers in plastics, synthetic fiber, and rubber industries to ensure exposure remains below established safety limits.[9]

-

Smoking Exposure and Cessation: Quantifying exposure to tobacco smoke and serving as a reliable biomarker of compliance in clinical studies of smoking cessation or transition to reduced-risk products.[10][11][12]

-

Epidemiology: Providing accurate exposure data for studies investigating the link between ACN and cancer or other chronic diseases.

-

Analytical Methodology: Quantification of CEV in Globin

The quantification of CEV adducts is a sophisticated analytical procedure requiring high sensitivity and specificity. The most widely accepted and validated method involves the cleavage of the adduct from the globin protein using a modified Edman degradation procedure, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[5][9][10]

Experimental Protocol: Modified Edman Degradation with GC-MS

Causality Statement: This multi-step protocol is designed to isolate the specific N-terminal adduct, derivatize it for volatility, and detect it with the high specificity of mass spectrometry, using an internal standard to ensure quantitative accuracy throughout the process.

Step 1: Sample Collection and Globin Isolation

-

Blood Collection: Collect 5-10 mL of whole blood in EDTA-containing tubes to prevent coagulation.

-

Erythrocyte Separation: Centrifuge the whole blood at 2,000 x g for 10 minutes. Aspirate and discard the plasma and buffy coat.

-

Cell Lysis: Resuspend the erythrocyte pellet in four volumes of chilled deionized water to induce hypotonic lysis.

-

Globin Precipitation: Add the hemolysate dropwise to a stirred solution of 1% HCl in acetone at -20°C. This precipitates the globin protein while leaving the heme group in solution.

-

Washing: Centrifuge to pellet the precipitated globin. Wash the pellet repeatedly with acetone, followed by diethyl ether, to remove residual contaminants. Dry the final white globin powder under a stream of nitrogen.

Step 2: Adduct Cleavage via Modified Edman Degradation

-

Derivatization: Dissolve a known amount of globin (e.g., 50 mg) in formamide. Add pentafluorophenyl isothiocyanate (PFPITC). This reagent reacts specifically with the N-terminal amino group of the protein chains.

-

Cleavage: After incubation, add hydrochloric acid to create acidic conditions. This specifically cleaves the PFPITC-derivatized N-terminal amino acid (the CEV adduct) from the protein backbone, forming a stable pentafluorophenyl thiohydantoin (PFPTH) derivative.

Step 3: Extraction and Sample Cleanup

-

Liquid-Liquid Extraction: Extract the cleaved PFPTH derivative from the aqueous/formamide mixture into an organic solvent such as hexane or toluene.

-

Evaporation: Evaporate the organic solvent to dryness under nitrogen.

Step 4: Quantification by GC-MS

-

Internal Standard: Prior to derivatization, a known quantity of a stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl)-[2H8]Val-Leu-Ser) is added to the globin sample.[5][9][13] This standard undergoes the exact same chemical modifications and extraction steps as the target analyte, correcting for any sample loss or variation in reaction efficiency.

-

Instrumentation: Reconstitute the dried extract in a suitable solvent and inject it into a gas chromatograph coupled to a mass spectrometer.

-

Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the specific molecular ions characteristic of the CEV-PFPTH derivative and its corresponding isotope-labeled internal standard.

-

Quantification: The concentration of CEV in the original sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known amounts of CEV standard.

Caption: Experimental workflow for the quantification of CEV in human globin.

Typical CEV Levels

The concentration of CEV is a clear indicator of ACN exposure from various sources.

| Population Group | Typical CEV Concentration (pmol/g globin) | Primary Source of Exposure | Reference |

| Non-Smokers (Control) | Undetectable to ~31 | Background Environmental | [9] |

| Smokers | ~90 - 217 | Tobacco Smoke | [9][10] |

| Occupationally Exposed | ~1,900 - 2,300 (or higher) | Industrial Use of ACN | [5][9] |

Comparison with Other Acrylonitrile Biomarkers

While CEV is the preferred biomarker for long-term assessment, other biomarkers exist, primarily urinary metabolites. A comparison highlights the distinct advantages of CEV.

| Biomarker | This compound (CEV) | N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) |

| Sample Matrix | Blood (Globin) | Urine |

| Biological Half-life | ~120 days (lifespan of erythrocyte) | ~8 hours[7] |

| Exposure Window | Long-term, cumulative (3-4 months) | Short-term, recent (previous ~24 hours) |

| Specificity | High (specific to ACN) | High (specific to ACN) |

| Key Advantage | Reflects chronic, integrated exposure; not affected by recent exposure spikes. | Non-invasive sample collection; reflects recent exposure. |

| Primary Use Case | Occupational health surveillance, epidemiological studies, smoking cessation compliance. | Spot-checking recent exposure events. |

Conclusion

This compound has been unequivocally established as a highly specific and reliable biomarker for assessing long-term exposure to acrylonitrile. Its formation via a stable covalent bond with hemoglobin provides a unique advantage, allowing for a time-integrated measurement of the internal dose over several months. The well-validated analytical methodology, centered on the modified Edman degradation and GC-MS, provides the sensitivity and accuracy required for both occupational monitoring and research applications. For toxicologists, researchers, and drug development professionals, understanding and utilizing the CEV biomarker is crucial for accurately assessing risks associated with acrylonitrile, monitoring the effectiveness of exposure reduction strategies, and quantifying exposure in clinical and epidemiological research.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile. U.S. Department of Health and Human Services. [Link]

-

International Agency for Research on Cancer (IARC). (2024). IARC Monographs evaluate the carcinogenicity of talc and acrylonitrile. World Health Organization. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Acrylonitrile. Internet in a Box. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile (Draft for Public Comment). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrylonitrile. [Link]

-

International Agency for Research on Cancer (IARC). (2024). Volume 136: Talc and acrylonitrile. IARC Monographs on the Identification of Carcinogenic Hazards to Humans. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). ToxGuide™ for Acrylonitrile. [Link]

-

Tavares, R., Borba, H., Oliveira, M. L., & Santos, A. C. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660. [Link]

-

International Agency for Research on Cancer (IARC). (2024). Volume 136: Talc and Acrylonitrile. IARC Publications Website. [Link]

-

International Agency for Research on Cancer (IARC). (2024). IARC Monographs evaluate the carcinogenicity of talc and acrylonitrile: IARC Monographs Volume 136. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-cyanoethyl)valine. PubChem Compound Database. [Link]

-

Tavares, R., Borba, H., Oliveira, M. L., & Santos, A. C. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660. [Link]

-

Tavares, R., Borba, H., Oliveira, M. L., & Santos, A. C. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. SciSpace. [Link]

-

Chemycal. (2024). IARC | Volume 136: Talc and acrylonitrile. [Link]

-

Bergmark, E. A., & Tornqvist, M. (1992). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Carcinogenesis, 13(2), 317–320. [Link]

-

Institut National de Recherche et de Sécurité (INRS). (2023). Base de données Acrylonitrile. [Link]

-

Jäger, M., et al. (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR. The MAK Collection for Occupational Health and Safety. [Link]

-

Camacho, O. M., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. [Link]

-

Camacho, O. M., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. ResearchGate. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Simplified metabolic pathway of acrylonitrile. [Link]

-

Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

-

Alwis, K. U., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. Journal of Exposure Science & Environmental Epidemiology. [Link]

-

Alwis, K. U., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. CDC Stacks. [Link]

-

Harvard University. (2002). Amino Acid Analysis. [Link]

-

Peruvian Sea Institute (IMARPE). (2022). Validation of an analytical methodology for the quantification of amino acids in the fish Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú. [Link]

Sources

- 1. iarc.who.int [iarc.who.int]

- 2. Volume 136: Talc and acrylonitrile – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. inrs.fr [inrs.fr]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products[v1] | Preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Introduction: The Imperative for Reliable Acrylonitrile Biomonitoring

An In-depth Technical Guide: N-(2-Cyanoethyl)-L-valine as a Biomarker of Acrylonitrile Exposure

Acrylonitrile (ACN) is a high-production-volume chemical intermediate, critical in the synthesis of plastics, resins, and synthetic fibers.[1] Human exposure is a significant concern in occupational settings and for the general population, primarily through tobacco smoke and, to a lesser extent, ingestion of ACN leached from plastic containers.[2][3] Classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), ACN is toxic by all routes of exposure, causing a range of effects from respiratory irritation to severe central nervous system disturbances that share characteristics with cyanide poisoning.[3][4]

Given the health risks, accurately quantifying internal exposure to ACN is paramount for risk assessment, occupational safety, and epidemiological studies. While urinary metabolites like S-(2-cyanoethyl)mercapturic acid (CEMA) are useful for assessing recent exposure, their relatively short half-life of about 8 hours limits their ability to reflect chronic or long-term exposure patterns.[5][6] This necessitates a biomarker that provides an integrated measure of exposure over an extended period. This compound (CEV), a stable adduct formed between acrylonitrile and hemoglobin, has emerged as the gold standard for this purpose.

This technical guide offers a deep dive into the core principles, methodologies, and applications of using CEV as a long-term biomarker for ACN exposure, tailored for researchers, toxicologists, and drug development professionals.

The Biomarker: this compound (CEV)

CEV is the product of a covalent reaction between acrylonitrile and the N-terminal valine residue of the globin chains in hemoglobin (Hb).[7][8] This adduct is a powerful biomarker for several key reasons:

-

Specificity: The formation of CEV is a direct consequence of the reaction with acrylonitrile, making it a highly specific indicator of exposure.[9]

-

Long Half-Life: The adduct is stable and remains in circulation for the lifespan of the erythrocyte (approximately 120 days in humans).[6] This means a single measurement of CEV provides an integrated picture of the average exposure over the preceding months, smoothing out daily variations.

-

Dose-Response Relationship: Studies in both animal models and human populations have demonstrated a clear, close-to-linear relationship between the level of ACN exposure and the concentration of CEV in globin.[8][9][10]

-

Accessibility: The biomarker is measured in blood, a routinely collected biological matrix.

Mechanism of Formation: A Covalent Fingerprint

The formation of CEV occurs via a Michael addition reaction. Acrylonitrile, an electrophilic compound, is attracted to nucleophilic sites in biological macromolecules. The free amine group (-NH₂) of the N-terminal valine residue in hemoglobin acts as a potent nucleophile, attacking the β-carbon of the acrylonitrile molecule. This reaction forms a stable covalent bond, resulting in the N-(2-cyanoethyl)valine adduct.[8]

This direct adduction to a long-lived protein provides a cumulative record of the internal dose of the parent compound before it is metabolized or eliminated.

Caption: Biochemical pathway of this compound (CEV) formation.

Toxicokinetics and the Significance of a Hemoglobin Adduct

Upon absorption, acrylonitrile is distributed throughout the body.[2] It is metabolized via two primary pathways:

-

Conjugation with Glutathione (GSH): This is the main detoxification route, leading to the formation and urinary excretion of mercapturic acids like CEMA.[11][12]

-

Oxidation by Cytochrome P450: This pathway forms 2-cyanoethylene oxide (CEO), a reactive epoxide intermediate that can also be detoxified or lead to the release of cyanide.[11]

While urinary metabolites reflect these metabolic clearance pathways, the formation of hemoglobin adducts like CEV captures the internal dose of the parent ACN that is available to react with macromolecules.[1] This makes CEV an invaluable tool for assessing the biologically effective dose, which is more directly related to potential toxicity and carcinogenicity.

Analytical Methodology: The Modified Edman Degradation Approach

The quantification of CEV from globin is a sophisticated process that requires the selective cleavage of the adducted N-terminal amino acid from the protein chain. The most widely accepted and validated method is the N-alkyl Edman degradation procedure, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[8][9][10]

Core Principle: Why the Edman Degradation?

Standard acid hydrolysis would destroy the CEV adduct. The Edman degradation, a cornerstone of protein sequencing, provides a gentle, specific method to cleave only the N-terminal amino acid.[8] In this modified version, the N-terminal CEV is first derivatized with an isothiocyanate, such as pentafluorophenylisothiocyanate (PFPITC). The resulting thiohydantoin (PFPTH) derivative is then cleaved under acidic conditions, extracted, and analyzed. The use of a fluorinated derivatizing agent enhances the volatility and chromatographic properties of the analyte for GC-MS analysis.

Experimental Protocol: GC-MS Quantification of CEV

This protocol is a synthesized representation of validated methods described in authoritative literature.[8][9][10]

1. Isolation of Globin: a. Collect whole blood in heparinized or EDTA-treated tubes. b. Centrifuge to pellet erythrocytes. Wash the cells three times with an isotonic saline solution (0.9% NaCl) to remove plasma proteins. c. Lyse the washed erythrocytes by adding an equal volume of distilled water and freezing at -20°C. d. Precipitate the globin from the hemolysate by adding it dropwise to a cold solution of acidified acetone. e. Wash the precipitated globin with acetone and diethyl ether, then dry under a stream of nitrogen.

2. Internal Standard Spiking and Sample Preparation: a. Accurately weigh a portion of the dried globin (e.g., 50-100 mg). b. Causality Check: To ensure the highest accuracy and account for variability in reaction and extraction efficiency, a stable isotope-labeled internal standard is essential.[8] An ideal standard is a synthetic tripeptide containing a labeled CEV residue, such as N-(2-cyanoethyl)-[²H₈]Val-Leu-Ser, which is added at this stage. This ensures the standard undergoes the exact same Edman cleavage and derivatization process as the target analyte. c. Dissolve the globin and internal standard in formamide.

3. Modified Edman Degradation: a. Add pentafluorophenylisothiocyanate (PFPITC) to the dissolved globin. b. Adjust the pH to mildly basic conditions (e.g., using triethylamine) to facilitate the coupling reaction between PFPITC and the N-terminal amine of CEV. c. Incubate the reaction mixture (e.g., at 45°C for 2 hours) to form the PFPTH derivative.

4. Cleavage and Extraction: a. Add an acid (e.g., 5% acetic acid in 2-propanol) to selectively cleave the derivatized N-terminal CEV-PFPTH. b. Extract the cleaved CEV-PFPTH derivative into an organic solvent (e.g., hexane or toluene). c. Wash the organic phase with water and dry it over sodium sulfate. d. Evaporate the solvent to concentrate the analyte. Reconstitute in a small volume of a suitable solvent for injection.

5. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer operating in electron impact (EI) or chemical ionization (CI) mode. b. Column: A capillary column suitable for separating the PFPTH derivatives (e.g., a DB-5 or equivalent). c. Detection: Use Selected Ion Monitoring (SIM) for maximum sensitivity and specificity.

- Monitor the molecular ion for the unlabeled CEV-PFPTH derivative (e.g., m/z 311).[8]

- Monitor the corresponding molecular ion for the deuterated internal standard (e.g., m/z 384 or 385 for the [²H₈]Val-Leu-Ser derived standard).[8]

6. Quantification: a. Prepare a calibration curve using known amounts of a synthesized CEV standard and a fixed amount of the internal standard, taken through the entire derivatization and extraction procedure. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Determine the concentration of CEV in the sample by interpolating this ratio on the calibration curve. The result is typically expressed as pmol CEV per gram of globin.

Caption: Experimental workflow for the quantification of CEV in globin.

Alternative Methodology: LC-MS/MS

More recently, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed.[13] These methods often use different derivatization agents and offer potential advantages in terms of reduced sample preparation time and high specificity through multiple reaction monitoring (MRM). The core principles of using an internal standard and selective cleavage remain the same.

Data Interpretation and Applications

The concentration of CEV in globin is a direct reflection of ACN exposure. The table below summarizes typical values reported in various populations, which are essential for contextualizing results.

| Population Group | Typical CEV Concentration (pmol/g globin) | Source(s) |

| Non-Smokers (Unexposed Controls) | Undetectable to ~31 | [10][14] |

| Smokers | 90 to 217 (average) | [9][10] |

| Occupationally Exposed Workers | 1,984 to 2,276 (average) | [8][10] |

| Newborns of Smoking Mothers | 99.5 (average) | [10] |

Key Applications:

-

Occupational Health: Monitoring workers in industries that manufacture or use acrylonitrile to ensure exposure remains below safety limits and to verify the effectiveness of control measures.[9]

-

Environmental Exposure Assessment: Quantifying exposure in populations living near industrial sites.

-

Smoking and Public Health: CEV levels serve as a reliable biomarker for exposure to tobacco smoke, correlating well with the number of cigarettes smoked.[1][10] It is also used to demonstrate transplacental transfer of ACN from smoking mothers to their newborns.[10]

-

Smoking Cessation Studies: CEV can be used as a biomarker of compliance in clinical trials for smoking cessation aids or when studying individuals switching to tobacco heating products.[15]

Conclusion

This compound has proven to be an exceptionally reliable and specific biomarker for the integrated, long-term assessment of acrylonitrile exposure. Its formation as a stable hemoglobin adduct allows for a cumulative measure of the biologically effective dose over several months. The well-established analytical method, centered on the modified Edman degradation and GC-MS analysis, provides the sensitivity and accuracy required for applications ranging from occupational surveillance to public health research. For any organization involved in toxicology, drug development, or environmental health, the proper application of this biomarker is a critical tool for understanding and mitigating the risks associated with acrylonitrile.

References

-

Title: TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile Source: NCBI Bookshelf URL: [Link]

-

Title: N-(2-cyanoethyl)valine | C8H14N2O2 Source: PubChem - NIH URL: [Link]

-

Title: Acrylonitrile - ToxGuide™ Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin Source: Oxford Academic, Carcinogenesis URL: [Link]

-

Title: Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin Source: PubMed URL: [Link]

-

Title: Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin Source: PubMed URL: [Link]

-

Title: Acrylonitrile – Addendum for re-evaluation of EKA and BAR Source: ZORA (Zurich Open Repository and Archive) URL: [Link]

-

Title: Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans Source: Oxford Academic, Toxicological Sciences URL: [Link]

-

Title: Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin Source: SciSpace URL: [Link]

-

Title: Base de données Acrylonitrile Source: INRS URL: [Link]

-

Title: Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes Source: AACR Journals URL: [Link]

-

Title: Acrylonitrile: toxicological overview Source: GOV.UK URL: [Link]

-

Title: Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 Source: PMC - NIH URL: [Link]

-

Title: Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products Source: ResearchGate URL: [Link]

-

Title: Hemoglobin Adducts of Acrylamide and Acrylonitrile in Laboratory Workers, Smokers and Nonsmokers Source: ACS Publications, Chemical Research in Toxicology URL: [Link]

-

Title: (PDF) Acrylonitrile Source: ResearchGate URL: [Link]

-

Title: Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): Source: CDC Stacks URL: [Link]

-

Title: LC–MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers Source: ACS Publications, Chemical Research in Toxicology URL: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. gov.uk [gov.uk]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. inrs.fr [inrs.fr]

- 7. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2-Cyanoethyl)-L-valine: Synthesis, Chemical Properties, and Applications

Foreword

N-(2-Cyanoethyl)-L-valine, a derivative of the essential amino acid L-valine, has garnered significant attention in the scientific community, not for its direct therapeutic applications, but as a critical biomarker. This guide provides a comprehensive overview of its synthesis, fundamental chemical properties, and its pivotal role in toxicology and clinical diagnostics. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this molecule.

Introduction to this compound

This compound (CEV) is a modified amino acid that has become an important tool in the field of toxicology and exposure science.[1] Its primary significance lies in its formation as an adduct with hemoglobin in red blood cells upon exposure to acrylonitrile, a compound classified as a possible human carcinogen and found in tobacco smoke and certain industrial processes.[1][2] The stability of this adduct makes CEV an excellent biomarker for assessing long-term or historical exposure to acrylonitrile.[1][3] This guide will delve into the synthetic pathway to produce high-purity CEV for research and reference standards, its key chemical and physical characteristics, and its application in monitoring acrylonitrile exposure.

Synthesis of this compound

The synthesis of this compound is primarily achieved through a Michael addition reaction, a well-established method in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[4] This specific synthesis involves the conjugate addition of the primary amine group of L-valine to the electron-deficient alkene of acrylonitrile.

The Underlying Chemistry: Aza-Michael Addition

The reaction is an example of an aza-Michael addition, where an amine acts as the nucleophile. The reaction is typically base-catalyzed, which serves to deprotonate the amino group of L-valine, increasing its nucleophilicity and facilitating the attack on the β-carbon of acrylonitrile. The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to yield the final N-substituted amino acid.

To illustrate the synthetic workflow, the following diagram outlines the key steps:

Caption: The logical pathway for the use of this compound as a biomarker.

Analytical Methodologies for Quantification

The quantification of this compound as a hemoglobin adduct typically involves a modified Edman degradation procedure. This method selectively cleaves the N-terminal amino acid, which can then be derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS). [2]This highly sensitive technique allows for the detection of low levels of the adduct, making it suitable for monitoring exposure in various populations, including smokers and occupationally exposed workers. The half-life of the CEVal adduct is estimated to be approximately 30 days, providing a window into cumulative exposure. [3][5]

Conclusion

This compound is a molecule of significant interest due to its role as a reliable biomarker for acrylonitrile exposure. Its synthesis via aza-Michael addition is a straightforward and high-yielding process, allowing for the production of reference standards for analytical studies. The well-defined chemical and spectroscopic properties of this compound facilitate its unambiguous identification and quantification. For researchers and professionals in drug development and toxicology, a thorough understanding of this compound is crucial for assessing the risks associated with acrylonitrile exposure and for developing strategies to mitigate its harmful effects.

References

Sources

- 1. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of N-(2-Cyanoethyl)-L-valine (CEVal) Hemoglobin Adducts

This guide provides a comprehensive technical overview of the formation, analysis, and significance of N-(2-Cyanoethyl)-L-valine (CEVal) hemoglobin adducts for researchers, toxicologists, and drug development professionals.

Introduction: Hemoglobin Adducts as Long-Term Biomarkers of Exposure

Chemicals that are electrophilic, or are metabolized to electrophilic intermediates, can form covalent bonds with nucleophilic sites in macromolecules such as DNA and proteins.[1] Hemoglobin (Hb), the primary protein in red blood cells, is a particularly valuable target for biomonitoring. Due to the long lifespan of erythrocytes (approximately 120 days in humans), Hb adducts provide a cumulative, long-term record of exposure to xenobiotics.[2]

The N-terminal valine residue of the hemoglobin protein chains is a prominent site for adduct formation with a variety of reactive compounds.[3] One such adduct of significant toxicological interest is this compound (CEVal), which is formed from exposure to acrylonitrile (ACN).[4][5] Acrylonitrile is an industrial chemical used in the production of plastics and fibers and is a known component of tobacco smoke.[4][6] Consequently, the quantification of CEVal serves as a specific and reliable biomarker for assessing the internal dose of acrylonitrile from both occupational and environmental sources.[7][8]

The Biochemical Mechanism of CEVal Formation

The formation of the CEVal adduct is a direct result of the chemical reactivity of acrylonitrile. Unlike many carcinogens that require metabolic activation to become electrophilic, acrylonitrile is a direct-acting alkylating agent.[6]

The core of the reaction is a Michael addition. The α,β-unsaturated nitrile structure of acrylonitrile makes the terminal carbon atom electrophilic. The primary amine group (-NH₂) of the N-terminal valine on the hemoglobin protein chain acts as a nucleophile, attacking this electrophilic carbon. This process does not require enzymatic catalysis and occurs readily under physiological conditions.[9]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal valine's free amino group attacks the β-carbon of the acrylonitrile molecule.

-

Proton Transfer: A proton is transferred to the α-carbon of the former acrylonitrile molecule, completing the addition reaction.

-

Stable Adduct Formation: The result is a stable covalent bond between the nitrogen of the valine and the ethyl group of the acrylonitrile, forming the this compound adduct.

Analytical Methodology: A Self-Validating System for Quantification

The accurate quantification of CEVal adducts requires a robust and highly sensitive analytical method. The modified Edman degradation procedure, followed by chromatographic separation and mass spectrometric detection, is the gold-standard technique.[5][10] This workflow constitutes a self-validating system by incorporating an internal standard for precise quantification, ensuring accuracy and reproducibility.

Detailed Experimental Protocol

Step 1: Sample Collection and Globin Isolation

-

Rationale: The analysis begins with whole blood, from which the globin protein must be isolated.

-

Protocol:

-

Collect whole blood in EDTA-containing tubes to prevent coagulation.

-

Centrifuge the blood to separate red blood cells (RBCs) from plasma and buffy coat.

-

Wash the RBC pellet with saline solution.

-

Lyse the RBCs with deionized water to release hemoglobin.

-

Precipitate the globin protein by adding it dropwise to a cold solution of acetone containing hydrochloric acid. Heme groups are removed in the supernatant.

-

Wash the precipitated globin pellet with acetone and dry it under a stream of nitrogen.

-

Step 2: Modified Edman Degradation

-

Rationale: This key step specifically cleaves the N-terminal amino acid (the adducted valine) from the globin protein chain. Pentafluorophenyl isothiocyanate (PFPITC) is used as the Edman reagent due to the favorable chromatographic properties of its resulting thiohydantoin derivative.[5]

-

Protocol:

-

Dissolve the dried globin in formamide.

-

Add a known quantity of a stable isotope-labeled internal standard (e.g., N-(2-cyanoethyl)-[²H₈]Val-Leu-Ser).[10] This is crucial for accurate quantification, as it corrects for variations in derivatization efficiency and instrument response.

-

Add PFPITC and heat the mixture to initiate the coupling reaction with the N-terminal amine.

-

After coupling, add a strong acid (e.g., trifluoroacetic acid) and heat again to cleave the derivatized N-terminal amino acid, which cyclizes to form a pentafluorophenylthiohydantoin (PFPTH).

-

Step 3: Extraction and Sample Cleanup

-

Rationale: The PFPTH-CEVal derivative must be isolated from the remaining protein and reaction matrix before instrumental analysis.

-

Protocol:

-

Perform a liquid-liquid extraction (e.g., with hexane or another non-polar solvent) or use a solid-phase extraction (SPE) cartridge to selectively isolate the PFPTH derivative.

-

Evaporate the solvent to concentrate the analyte.

-

Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

-

Step 4: Instrumental Analysis and Quantification

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to detect and quantify the low levels of adducts typically found in biological samples.[10]

-

Protocol:

-

Inject the reconstituted sample into the GC-MS or LC-MS/MS system.

-

Operate the mass spectrometer in a selective mode, such as Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS. This involves monitoring for specific mass-to-charge ratio (m/z) ions or transitions unique to the PFPTH-CEVal derivative and its isotope-labeled internal standard.

-

Quantify the amount of CEVal by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of the CEVal standard.

-

Data Presentation: Instrumental Parameters

The following table provides typical parameters for the GC-MS analysis of PFPTH-CEVal.

| Parameter | Typical Setting | Rationale |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Provides separation and sensitive detection. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Standard non-polar column suitable for PFPTH derivatives. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for high sensitivity. |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | Ensures good separation of the analyte from matrix components. |

| MS Ionization | Electron Impact (EI) | Standard, robust ionization technique for GC-MS. |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity by monitoring only characteristic ions. |

| Monitored Ions (m/z) | Molecular ion (M⁺) and/or key fragment ions of PFPTH-CEVal and its internal standard. | Provides structural confirmation and is the basis for quantification. |

Interpretation and Applications

The level of CEVal adducts is directly proportional to the exposure dose of acrylonitrile, demonstrating a linear dose-response relationship at lower exposure levels.[5][10]

-

Occupational Exposure: Monitoring CEVal in workers at facilities that produce or use acrylonitrile provides a reliable measure of workplace exposure and the effectiveness of safety controls.[7][10]

-

Tobacco Smoke Exposure: Acrylonitrile is present in cigarette smoke, leading to significantly elevated CEVal levels in smokers compared to non-smokers.[5][6][8] This makes CEVal a useful biomarker for quantifying exposure to tobacco smoke and for assessing compliance in smoking cessation studies.[4][11]

| Population Group | Typical CEVal Levels (pmol/g globin) | Source |

| Non-Smokers | < 4 - Below detection limit | [5][8] |

| Smokers (10-20 cigarettes/day) | ~90 - 131 | [5][8] |

| ACN-Exposed Workers | > 2000 | [10] |

Conclusion

The formation of this compound hemoglobin adducts is a direct chemical consequence of exposure to acrylonitrile. The robust analytical methods developed for its quantification, centered on the modified Edman degradation and mass spectrometry, provide a validated and highly reliable tool for toxicological research and human biomonitoring. As a cumulative biomarker, CEVal offers invaluable insights into long-term exposure from both occupational and environmental sources, particularly tobacco smoke, making it a cornerstone of modern exposure science.

References

-

Bergmark, E. (1997). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Carcinogenesis, 18(5), 863–868. [Link]

-

Fennell, T. R., MacNeela, J. P., Morris, R. W., Watson, M., Thompson, C. L., & Bell, D. A. (2000). Hemoglobin Adducts from Acrylonitrile and Ethylene Oxide in Cigarette Smokers: Effects of Glutathione S-Transferase T1-Null and M1-Null Genotypes. Cancer Epidemiology, Biomarkers & Prevention, 9(7), 705–712. [Link]

-

Thorne, D., et al. (2021). Use of the Acrylonitrile Haemoglobin Adduct N‑(2‑cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org. [Link]

-

Haufroid, V., et al. (1997). Haemoglobin adducts of acrylonitrile and ethylene oxide in acrylonitrile workers, dependent on polymorphisms of the glutathione transferases GSTT1 and GSTM1. International Archives of Occupational and Environmental Health, 70(3), 197-202. [Link]

-

Osterman-Golkar, S., et al. (1994). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Scandinavian Journal of Work, Environment & Health, 20(5), 313-320. [Link]

-

Schettgen, T., et al. (2004). Hemoglobin Adducts of Ethylene Oxide, Propylene Oxide, Acrylonitrile and Acrylamide-Biomarkers in Occupational and Environmental Medicine. Toxicology Letters, 149(1-3), 39-48. [Link]

-

Gupta, K. P., & Ansari, G. A. (1987). The effects of acrylonitrile on hemoglobin and red cell metabolism. Journal of Toxicology and Environmental Health, 21(3), 345-353. [Link]

-

Shimamura, Y., et al. (2022). Factors Influencing the Formation of Chemical–Hemoglobin Adducts. International Journal of Molecular Sciences, 23(1), 543. [Link]

-

Tardif, R., et al. (1997). A close to linear dose-response relationship was found for adduct formation in rats treated with ACN by gavage. Carcinogenesis, 18(1), 129-133. [Link]

-

Chen, H. J. C., & Bodell, W. J. (2010). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of the Chinese Chemical Society, 57(3A), 323-332. [Link]

-

Tornqvist, M., et al. (2022). Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors. Chemical Research in Toxicology, 35(12), 2215-2224. [Link]

-

ResearchGate. (n.d.). Chemicals that form adducts with the N-terminal valine of Hb. [Link]

Sources

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors Influencing the Formation of Chemical–Hemoglobin Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Haemoglobin adducts of acrylonitrile and ethylene oxide in acrylonitrile workers, dependent on polymorphisms of the glutathione transferases GSTT1 and GSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of acrylonitrile on hemoglobin and red cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. preprints.org [preprints.org]

N-(2-Cyanoethyl)-L-valine CAS number and molecular structure.

An In-Depth Technical Guide to N-(2-Cyanoethyl)-L-valine: Synthesis, Analysis, and Application as a Biomarker

Introduction

This compound (CEV) is a modified amino acid adduct of significant interest in the fields of toxicology, clinical chemistry, and occupational health. It is formed through the chemical reaction of acrylonitrile with the N-terminal L-valine residue of the hemoglobin protein.[1][2] Acrylonitrile is a prevalent environmental and industrial chemical, classified as a probable human carcinogen, with significant exposure occurring through cigarette smoke and various industrial processes. The formation of CEV adducts on hemoglobin provides a stable, long-term integrated measure of acrylonitrile exposure, making it an invaluable biomarker for monitoring both environmental and occupational exposure levels.[1][2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the physicochemical properties of this compound, its formation mechanism, detailed protocols for its chemical synthesis and quantification in biological matrices, and its applications in scientific research.

Part 1: Physicochemical Properties and Molecular Structure

Accurate identification and characterization are foundational to any scientific investigation. This compound is identified by the CAS Number 51078-49-0.[3][4][5] Its molecular and structural properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51078-49-0 | [1][3][4][5] |

| Molecular Formula | C₈H₁₄N₂O₂ | [1][3][4][5] |

| Molecular Weight | 170.21 g/mol | [1][3][4][5] |

| IUPAC Name | (2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | [1][3] |

| SMILES | CC(C)C(=O)O | [3] |

| InChI Key | RXNXODTWPQTIHO-ZETCQYMHSA-N | [1] |

The molecule consists of the natural amino acid L-valine, characterized by its isopropyl side chain, which is modified at its alpha-amino group by the addition of a 2-cyanoethyl group via a secondary amine linkage. This structure is key to its formation and stability as a biomarker.

Part 2: Formation as a Hemoglobin Adduct and Toxicological Significance

The primary significance of this compound lies in its formation in vivo as a biomarker of acrylonitrile (ACN) exposure. ACN undergoes a Michael addition reaction with the primary amine of the N-terminal L-valine residue in hemoglobin. This covalent modification is highly specific and stable for the lifespan of the erythrocyte (approximately 120 days in humans), providing a cumulative record of exposure over several months.

The reaction mechanism is a critical concept for understanding its utility as a biomarker. It proceeds as follows:

Sources

An In-depth Technical Guide to the Biological Fate and Metabolism of N-(2-Cyanoethyl)-L-valine

Introduction: N-(2-Cyanoethyl)-L-valine as a Biomarker of Acrylonitrile Exposure

This compound (CEV) is a modified amino acid that has garnered significant attention in the fields of toxicology and occupational health.[1][2] It is not a compound that is administered or ingested directly; rather, it is an adduct formed in the body following exposure to acrylonitrile (ACN).[1][2] ACN is a high-volume industrial chemical used in the production of plastics, synthetic fibers, and resins.[3] Human exposure to ACN can occur in occupational settings, through environmental contamination, and is a notable component of tobacco smoke.[4][5]

This guide provides a comprehensive overview of the biological journey of CEV, from the metabolic activation of its parent compound, ACN, to the formation of the CEV-hemoglobin adduct, its subsequent release, and its ultimate metabolic fate. We will delve into the mechanistic details of these processes, provide field-proven experimental protocols for its analysis, and present quantitative data to offer a holistic understanding for researchers, scientists, and drug development professionals.

Part 1: The Genesis of this compound: The Metabolism of Acrylonitrile

The story of CEV begins with the absorption and metabolic processing of acrylonitrile. Once absorbed, ACN is distributed throughout the body and undergoes biotransformation primarily in the liver. Two principal metabolic pathways are responsible for the clearance of ACN, with one leading to the formation of reactive intermediates capable of forming adducts with macromolecules.[6]

Oxidative Pathway: The Role of Cytochrome P450

A major route of ACN metabolism is oxidation, predominantly catalyzed by the cytochrome P450 enzyme system, with evidence pointing towards a significant role for the CYP2E1 isozyme.[7] This enzymatic reaction converts ACN into the highly reactive epoxide, 2-cyanoethylene oxide (CEO).[8] CEO is a key intermediate that can covalently bind to nucleophilic sites on proteins and DNA, contributing to the toxic and carcinogenic effects of ACN.

Glutathione Conjugation: The Primary Detoxification Route

The second major pathway for ACN metabolism is conjugation with glutathione (GSH), a critical cellular antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs) and represents a significant detoxification mechanism.[9][10] The conjugation of GSH to ACN leads to the formation of S-(2-cyanoethyl)glutathione, which is further metabolized through the mercapturic acid pathway. This pathway involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate. The final product, N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA), is a water-soluble compound that is efficiently excreted in the urine and serves as a biomarker for recent ACN exposure.[4][6]

Figure 1: Simplified metabolic pathways of Acrylonitrile (ACN).

Part 2: Formation and Significance of the this compound-Hemoglobin Adduct

While a significant portion of ACN is detoxified and excreted, a fraction can react with macromolecules. One of the most well-characterized of these interactions is the formation of an adduct with hemoglobin (Hb).

Mechanism of Adduct Formation

Acrylonitrile is an electrophilic compound that can react with nucleophilic sites in proteins. The N-terminal valine residue of the hemoglobin alpha and beta chains is a particularly susceptible target. The reaction is a Michael addition, where the amino group of the N-terminal valine attacks the carbon-carbon double bond of ACN, forming a stable covalent bond and resulting in the formation of this compound at the N-terminus of the hemoglobin protein.[11]

Figure 2: Formation of the CEV-Hemoglobin adduct.

CEV as a Long-Term Biomarker

The formation of the CEV-Hb adduct is of great toxicological significance as it serves as an excellent biomarker for long-term or cumulative exposure to ACN.[2] Red blood cells, and therefore hemoglobin, have an average lifespan of approximately 120 days in humans. The CEV adduct is stable and remains on the hemoglobin molecule for its entire lifespan. This provides a window into an individual's exposure history over the preceding weeks to months, in contrast to urinary metabolites like 2CYEMA which reflect more recent exposure.[6]

Part 3: The Biological Fate of this compound

The biological fate of CEV is intrinsically linked to the life cycle of the red blood cell and the catabolism of hemoglobin.

Release from Hemoglobin

At the end of their lifespan, senescent red blood cells are removed from circulation by the reticuloendothelial system, primarily in the spleen, liver, and bone marrow. Inside macrophages, hemoglobin is broken down into heme and globin. The globin chains are further hydrolyzed into their constituent amino acids by proteases.[12] During this proteolytic degradation, the N-terminal CEV is released as a free, modified amino acid into the circulation.[1][2]

Catabolism of Free this compound

Once released, free CEV enters the systemic circulation. While the specific metabolic pathway for CEV has not been definitively elucidated in the available literature, it is hypothesized to enter the general catabolic pathways for amino acids. The initial step in the catabolism of most amino acids is the removal of the alpha-amino group, typically through transamination.[13][14]

The carbon skeleton of valine is known to be catabolized to propionyl-CoA, which can then enter the citric acid cycle.[15][16] It is plausible that the carbon skeleton of CEV, being a modified valine, follows a similar fate. The cyano group may be metabolized, potentially releasing cyanide, which is then detoxified to thiocyanate and excreted in the urine.[1] However, further research is required to confirm the precise enzymatic steps and metabolic intermediates in the catabolism of free CEV.

Sources

- 1. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Role of cytochrome P-450 2E1 in methacrylonitrile metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and equilibrium studies of acrylonitrile binding to cytochrome c peroxidase and oxidation of acrylonitrile by cytochrome c peroxidase compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Biochemistry, Protein Catabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Catabolism of Amino Acids | Concise Medical Knowledge [lecturio.com]

- 14. mdpi.com [mdpi.com]

- 15. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 16. Glial metabolism of valine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acrylonitrile Adducts to N-Terminal Valine in Hemoglobin

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Hemoglobin Adducts in Molecular Dosimetry

The covalent modification of proteins and DNA by electrophilic compounds is a cornerstone of toxicology and molecular epidemiology. Hemoglobin (Hb), an abundant protein with a well-defined lifespan of approximately 120 days, serves as an exceptional matrix for monitoring exposure to such agents. Adducts formed with hemoglobin, particularly at the N-terminal valine residues of the globin chains, provide a cumulative measure of the internal dose of a xenobiotic over an extended period. This guide focuses on the formation, analysis, and interpretation of hemoglobin adducts derived from acrylonitrile (ACN), a significant industrial chemical and a component of tobacco smoke. The N-(2-cyanoethyl)valine (CEVal) adduct is a specific and sensitive biomarker of ACN exposure, and its quantification offers invaluable insights into exposure assessment and risk characterization.

The Chemistry of Adduct Formation: Acrylonitrile's Interaction with Hemoglobin

Acrylonitrile is an electrophilic molecule that can react with nucleophilic sites in macromolecules.[1] The primary mechanism of adduction to hemoglobin involves the Michael addition of the α-amino group of the N-terminal valine to the activated double bond of acrylonitrile. This reaction results in the formation of a stable covalent bond, yielding N-(2-cyanoethyl)valine (CEVal).[2]

The formation of CEVal is a direct reflection of the bioavailable dose of acrylonitrile that reaches the bloodstream. Unlike urinary metabolites, which indicate recent exposure, hemoglobin adducts provide an integrated measure of exposure over the lifespan of the erythrocyte.[3] This makes CEVal an ideal biomarker for both acute and chronic exposure scenarios.

Caption: Mechanism of N-(2-cyanoethyl)valine (CEVal) formation.

Analytical Methodologies for CEVal Quantification

The quantification of CEVal in hemoglobin requires a sensitive and specific analytical method. The most established and widely used technique is the modified Edman degradation procedure followed by gas chromatography-mass spectrometry (GC-MS).[1][4][5] More recently, methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed, offering potential advantages in terms of sample throughput and sensitivity.[6][7]

The Modified N-Alkyl Edman Degradation: A Foundational Technique

The N-alkyl Edman procedure is a modification of the classic Edman degradation used for protein sequencing. It selectively cleaves the N-terminal amino acid, in this case, the CEVal adduct, from the globin chain.[4]

The workflow for this analysis can be broken down into several key stages:

Caption: General workflow for the analysis of CEVal in hemoglobin.

Experimental Protocol: Modified Edman Degradation and GC-MS Analysis

This protocol provides a detailed, step-by-step methodology for the quantification of CEVal in human globin.

Materials and Reagents:

-

Whole blood collected in EDTA tubes

-

Saline solution (0.9% NaCl)

-

Acidified acetone (concentrated HCl in acetone)

-

Formamide

-

Pentafluorophenyl isothiocyanate (PFPITC)

-

Internal Standard: N-(2-cyanoethyl)-[2H8]Val-Leu-Ser or a similar stable isotope-labeled analogue[5]

-

Sodium hydroxide solution (1 M)

-

Toluene

-

Isooctane

-

Anhydrous sodium sulfate

-

All solvents should be of high purity (e.g., HPLC or GC grade)

Procedure:

-

Erythrocyte Isolation:

-

Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.

-

Remove the plasma and buffy coat.

-

Wash the erythrocytes three times with an equal volume of 0.9% saline, centrifuging and removing the supernatant after each wash.

-

-

Globin Isolation:

-

Lyse the washed erythrocytes by adding an equal volume of deionized water.

-

Precipitate the globin by adding the lysate dropwise to a 20-fold excess of cold acidified acetone while stirring.

-

Centrifuge the mixture at 1500 x g for 10 minutes at 4°C.

-

Decant the supernatant and wash the globin pellet with acetone, followed by diethyl ether.

-

Dry the globin pellet under a stream of nitrogen and store at -20°C until analysis.

-

-

Modified Edman Degradation:

-

Accurately weigh 50-100 mg of dried globin into a glass reaction vial.

-

Add a known amount of the internal standard.

-

Dissolve the globin in 1 mL of formamide.

-

Add 50 µL of 1 M NaOH, followed by 50 µL of PFPITC.

-

Incubate the reaction mixture at 45°C for 2 hours with gentle shaking.

-

Add 1 mL of deionized water to quench the reaction.

-

-

Extraction of PFPTH-CEVal:

-

Extract the pentafluorophenylthiohydantoin (PFPTH) derivative of CEVal with two 2 mL portions of toluene.

-

Combine the toluene extracts and wash with 1 mL of deionized water.

-

Dry the toluene extract over anhydrous sodium sulfate.

-

Evaporate the toluene to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 50 µL) of isooctane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for the separation of PFPTH derivatives (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: 1-2 µL of the reconstituted sample in splitless mode.

-

Oven Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any interfering peaks. A typical program might start at 80°C, ramp to 280°C, and hold for a few minutes.

-

Mass Spectrometer: Operate in electron impact (EI) or negative ion chemical ionization (NICI) mode.

-

Detection: Use selected ion monitoring (SIM) to monitor the characteristic ions of PFPTH-CEVal and the internal standard. For PFPTH-CEVal, the molecular ion is often monitored.[1]

-

Self-Validation and Trustworthiness: The use of a stable isotope-labeled internal standard is crucial for the accuracy and precision of this method. The internal standard is added at the beginning of the procedure and experiences the same extraction and derivatization efficiencies as the analyte, thereby correcting for any sample losses or variations in derivatization yield. A calibration curve should be prepared by analyzing standards containing known amounts of CEVal and a fixed amount of the internal standard.

LC-MS/MS: An Emerging Alternative

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages over GC-MS for the analysis of protein adducts.[6]

-

No Derivatization of the Analyte Itself: While the modified Edman reaction is still used to cleave the adduct, the resulting thiohydantoin may not require further derivatization for LC-MS/MS analysis.

-

Higher Specificity: The use of multiple reaction monitoring (MRM) provides a high degree of specificity, reducing the likelihood of interferences.

-

Improved Sensitivity: LC-MS/MS can often achieve lower limits of detection than GC-MS.

-

Higher Throughput: LC-MS/MS methods can often be automated to a greater extent, allowing for the analysis of more samples in a shorter amount of time.

A recent development is the "FIRE procedure™," which utilizes fluorescein-5-isothiocyanate (FITC) as the Edman reagent. The resulting fluorescein thiohydantoin (FTH) derivatives are highly responsive in electrospray ionization (ESI) LC-MS/MS, leading to a simplified and more sensitive assay.[7]

Quantitative Data and Interpretation

The levels of CEVal in hemoglobin are a direct reflection of acrylonitrile exposure. The following table summarizes typical adduct levels found in different populations.

| Population Group | Typical CEVal Levels (pmol/g globin) | Reference(s) |

| Non-smokers | Below the limit of detection to < 10 | [5][8] |

| Smokers (10-20 cigarettes/day) | ~90 - 217 | [4][5] |

| Occupationally Exposed Workers | 1984 ± 2066 to 2276 ± 1338 | [1] |

| Control Workers (in the same factory) | 31.1 ± 18.5 | [1] |

Dose-Response Relationship: Studies in rats have demonstrated a clear dose-response relationship between acrylonitrile exposure and the formation of CEVal adducts. At lower doses, the relationship is linear, while at higher doses, saturation of metabolic elimination pathways can lead to a sublinear increase in adduct levels.[4] In a study of rats exposed to ACN in drinking water, a linear relationship was observed at concentrations of 10 ppm and below.[4]

Synthesis of Analytical Standards: Ensuring Accuracy in Quantification

The availability of pure analytical standards is essential for the accurate quantification of CEVal.

Synthesis of N-(2-cyanoethyl)-L-valine

A straightforward synthesis of this compound can be achieved by the reaction of L-valine with acrylonitrile under basic conditions.[9]

Procedure:

-

Suspend L-valine in water and add a solution of potassium hydroxide to dissolve the amino acid.

-

Cool the solution to 0-5°C and slowly add acrylonitrile.

-

Allow the reaction to proceed for several hours at 0-5°C.

-

Acidify the reaction mixture to pH 5 with hydrochloric acid to precipitate the product.

-

Filter, wash, and dry the this compound product.

Preparation of Stable Isotope-Labeled Internal Standards

The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte.[10] The synthesis of a SIL CEVal would typically involve using a labeled precursor, such as 13C- or 15N-labeled L-valine or deuterated acrylonitrile.[10][11] These labeled starting materials can be sourced from commercial suppliers specializing in stable isotopes.[12] The synthetic route would be analogous to that of the unlabeled standard.

Conclusion and Future Perspectives

The quantification of N-(2-cyanoethyl)valine adducts in hemoglobin is a robust and well-validated method for the biomonitoring of acrylonitrile exposure. The modified Edman degradation followed by GC-MS or LC-MS/MS provides the necessary sensitivity and specificity for detecting adducts arising from both occupational and environmental sources, including tobacco smoke. As analytical technologies continue to advance, we can expect further improvements in the sensitivity and throughput of these methods, allowing for the detection of even lower levels of exposure and a more refined understanding of the associated health risks. This in-depth guide provides the foundational knowledge and practical insights for researchers and scientists to confidently implement and interpret the analysis of this critical biomarker.

References

- Osterman-Golkar, S. M., MacNeela, J. P., Turner, M. J., & Swenberg, J. A. (1994). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. Carcinogenesis, 15(12), 2701–2707.

- Tavares, R., Borba, H., & van Sittert, N. J. (1996). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis, 17(12), 2655–2660.

- Fennell, T. R., MacNeela, J. P., Morris, R. W., Watson, M., Thompson, C. L., & Bell, D. A. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 9(7), 705–712.

- Bergmark, E. (1997). Hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers, smokers, and nonsmokers. Chemical research in toxicology, 10(1), 78–84.

- Deutsche Forschungsgemeinschaft. (2021). Acrylonitrile – Addendum for re-evaluation of EKA and BAR.

- Bader, M., & Wrbitzky, R. (2006). Follow-up biomonitoring after accidental exposure to acrylonitrile--implications for protein adducts as a dose monitor for short-term exposures. International archives of occupational and environmental health, 79(6), 514–518.

- von Stedingk, H., Vikström, A. C., Rydberg, P., Törnqvist, M., & Carlsson, H. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2483–2490.

- Rappaport, S. M., & Li, H. (2014). The role of protein adducts in environmental epidemiology. Chemical research in toxicology, 27(5), 705–720.

-

PubChem. (n.d.). N-(2-cyanoethyl)valine. Retrieved from [Link]

- International Agency for Research on Cancer. (2018). Acrylonitrile. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Lyon, France: IARC.

- von Stedingk, H., Carlsson, H., & Törnqvist, M. (2011). Screening for unknown hemoglobin adducts by the FIRE procedure. Chemical research in toxicology, 24(11), 1935–1945.

-

Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Retrieved from [Link]

-

ResearchGate. (2014, June 30). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? Retrieved from [Link]

-

ResearchGate. (2015, February 5). Can anyone recommend a method for the determination of human hemoglobin methods for LC/MS? Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tryptic digest of human hemoglobin exposed to sulfur mustard [pubmed.ncbi.nlm.nih.gov]

- 7. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. isotope.com [isotope.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Early Studies of N-(2-Cyanoethyl)-L-valine and Smoking

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Reliable Smoking Biomarkers

The identification of specific and reliable biomarkers for tobacco smoke exposure has been a critical endeavor in public health, clinical research, and drug development. Such markers are indispensable for accurately assessing exposure levels, understanding dose-response relationships for health risks, and verifying compliance in smoking cessation trials. Early research efforts focused on various compounds, including nicotine and its metabolite cotinine, as well as carbon monoxide. While useful, these markers often reflect recent exposure due to their relatively short biological half-lives. This limitation spurred the search for biomarkers capable of providing a more integrated measure of long-term or cumulative exposure.

One of the most significant advancements in this area was the identification of adducts formed between components of tobacco smoke and macromolecules in the body, such as DNA and proteins. Hemoglobin (Hb), an abundant protein in red blood cells with a lifespan of approximately 120 days, emerged as a particularly valuable target for monitoring chronic exposure to reactive chemicals. The formation of adducts with hemoglobin provides a biological snapshot of exposure over the preceding months.